molecular formula C8H3F3 B1319305 2-Ethynyl-1,3,5-trifluorobenzene CAS No. 366807-79-6

2-Ethynyl-1,3,5-trifluorobenzene

Cat. No.: B1319305
CAS No.: 366807-79-6
M. Wt: 156.1 g/mol
InChI Key: NOPWUXRFETZTQG-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3,5-trifluorobenzene is an organic compound with the molecular formula C8H3F3 It is characterized by the presence of an ethynyl group attached to a benzene ring substituted with three fluorine atoms at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,3,5-trifluorobenzene typically involves the Sonogashira-Hagihara coupling reaction. This reaction is carried out by coupling an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is usually performed under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques such as distillation and recrystallization are also employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,3,5-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethynyl-1,3,5-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1,3,5-trifluorobenzene involves its interaction with molecular targets through its ethynyl and fluorine substituents. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the fluorine atoms can engage in halogen bonding and influence the electronic properties of the molecule. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-1,3,5-trifluorobenzene is unique due to the specific arrangement of its ethynyl and fluorine substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .

Properties

IUPAC Name

2-ethynyl-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPWUXRFETZTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592423
Record name 2-Ethynyl-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366807-79-6
Record name 2-Ethynyl-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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